molecular formula C24H30ClN3O4S B2972353 N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-99-0

N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2972353
CAS No.: 898406-99-0
M. Wt: 492.03
InChI Key: HZAGCPKBJLWBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Treatment

Research has identified derivatives of piperidinyl-oxadiazoles as potential drug candidates for Alzheimer’s disease treatment. These compounds have been synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease therapy. The synthesis process involves multiple steps, starting from basic building blocks like 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to the formation of target compounds with potential as new drug candidates. The synthesized compounds were also evaluated through haemolytic activity to ensure safety (Rehman et al., 2018).

Antimicrobial Activity

Another study focused on the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. The study involved synthesizing these compounds and evaluating their efficacy as antimicrobial agents against bacterial and fungal pathogens. The nature of substitutions on the benzhydryl and sulfonamide rings significantly influenced antibacterial activity, with several new compounds displaying potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Enzyme Inhibition for Drug Development

Sulfonyl hydrazones and piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds show promising activities, making them potential candidates for therapeutic applications. The study highlights the synthesis of novel series of sulfonyl hydrazone having piperidine derivatives and their evaluation in various biological assays, indicating their potential in medicinal chemistry (Karaman et al., 2016).

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O4S/c1-17-6-7-18(2)22(15-17)33(31,32)28-14-4-3-5-21(28)12-13-26-23(29)24(30)27-16-19-8-10-20(25)11-9-19/h6-11,15,21H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAGCPKBJLWBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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